2-(2,3-dihydro-1H-inden-5-yl)butanoic acid
CAS No.:
Cat. No.: VC17869007
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O2 |
|---|---|
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
| Standard InChI | InChI=1S/C13H16O2/c1-2-12(13(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15) |
| Standard InChI Key | WQTCNMYHARQDKK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC2=C(CCC2)C=C1)C(=O)O |
Introduction
Structural Identification and Nomenclature
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid (CAS 97024-27-6) belongs to the class of indene-derived carboxylic acids. Its structure consists of a butanoic acid chain attached to the 5-position of a 2,3-dihydro-1H-indene scaffold, a bicyclic system comprising a benzene ring fused to a five-membered hydrocarbon ring . The saturated dihydroindene moiety reduces aromaticity compared to fully unsaturated indene derivatives, potentially influencing its reactivity and metabolic stability.
The IUPAC name derives from the parent indene system, with the butanoic acid substituent specified using positional numbering. Alternative synonyms include 5-indenylbutanoic acid and 2-(2,3-dihydro-1H-inden-5-yl)butyric acid . Its molecular formula is C13H16O2, with a molecular weight of 204.26 g/mol.
| Compound | EC50 (nM) | Efficacy (%) | Reference |
|---|---|---|---|
| 2l (imidazo[4,5-b]pyridine) | 212 | 31 | |
| GQ-16 (thiazolidine) | 160 | 30 | |
| Telmisartan | 4500 | 25–30 |
Applications and Future Directions
Drug Discovery
The compound’s structural similarity to PPARγ modulators positions it as a candidate for antidiabetic agent optimization. Partial agonists with 20–50% efficacy demonstrate improved safety profiles over full agonists like rosiglitazone .
Chemical Intermediate
As a chiral building block, the indenyl-butanoic acid scaffold could serve in synthesizing complex molecules for materials science or asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume